molecular formula C15H22ClNO3 B3969847 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride

1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride

Cat. No. B3969847
M. Wt: 299.79 g/mol
InChI Key: HVMMCWNUHICWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride, also known as mebeverine hydrochloride, is a medication primarily used to treat irritable bowel syndrome (IBS). It belongs to the class of antispasmodic drugs, which work by relaxing the smooth muscles in the gut.

Mechanism of Action

Mebeverine hydrochloride works by blocking the calcium channels in the smooth muscles of the gut, which prevents the muscles from contracting excessively. This results in a reduction of the symptoms of IBS, such as abdominal pain and bloating.
Biochemical and Physiological Effects:
Mebeverine hydrochloride does not have any significant biochemical or physiological effects other than its antispasmodic activity. It is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver. The metabolites are excreted in the urine.

Advantages and Limitations for Lab Experiments

Mebeverine hydrochloride is a useful tool for studying the physiology of the gastrointestinal tract. Its antispasmodic activity can be used to investigate the role of smooth muscle contraction in various gastrointestinal disorders. However, 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride has limitations in terms of its specificity and selectivity. It may also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride. One area of interest is the development of more selective and specific antispasmodic drugs that target the calcium channels in the gut. Another area of research is the investigation of the role of this compound hydrochloride in other gastrointestinal disorders, such as inflammatory bowel disease and gastroesophageal reflux disease. Finally, further studies are needed to determine the long-term safety and efficacy of this compound hydrochloride in the treatment of IBS.

Scientific Research Applications

Mebeverine hydrochloride has been extensively studied for its efficacy in treating IBS. Several clinical trials have shown that 1-methyl-3-piperidinyl 4-ethoxybenzoate hydrochloride hydrochloride significantly reduces the symptoms of IBS, including abdominal pain, bloating, and diarrhea. In addition, this compound hydrochloride has been studied for its potential use in other gastrointestinal disorders, such as functional dyspepsia and diverticular disease.

properties

IUPAC Name

(1-methylpiperidin-3-yl) 4-ethoxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-3-18-13-8-6-12(7-9-13)15(17)19-14-5-4-10-16(2)11-14;/h6-9,14H,3-5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMMCWNUHICWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2CCCN(C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201264
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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